

In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid

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Compound of Interest		
Compound Name:	4-Amino-3-bromobenzoic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of **4-Amino-3-bromobenzoic acid**, a versatile intermediate in pharmaceutical and chemical research.

Core Physicochemical Properties

4-Amino-3-bromobenzoic acid, with the chemical formula C₇H₆BrNO₂, is a substituted aromatic carboxylic acid. Its molecular structure, featuring an amino group and a bromine atom on the benzoic acid backbone, makes it a valuable building block in organic synthesis.

The molecular weight of **4-Amino-3-bromobenzoic acid** is 216.03 g/mol [1][2][3][4][5]. This value is derived from the atomic weights of its constituent elements: carbon, hydrogen, bromine, nitrogen, and oxygen.

Quantitative Data Summary

The key quantitative properties of **4-Amino-3-bromobenzoic acid** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
Molecular Weight	216.03 g/mol	[1][2][3][4]
Exact Mass	214.95819 Da	[2]
Molecular Formula	C7H6BrNO2	[1][2][3][4]
CAS Number	6311-37-1	[2][3][4]
Melting Point	211-215 °C	[4]
Density (Predicted)	1.793 g/cm³	[4]
Boiling Point (Predicted)	368.5 °C	[4]
Flash Point	176.7 °C	[4]
XLogP3-AA	1.5	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	3	[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **4-Amino-3-bromobenzoic acid** are crucial for its application in research and development. The following protocols are based on established synthetic and analytical methods.

Synthesis of 4-Amino-3-bromobenzoic Acid

Method 1: Bromination using N-Bromosuccinimide (NBS)[6]

This protocol describes the direct bromination of 4-aminobenzoic acid.

- Dissolution: Dissolve 100 mmol of 4-aminobenzoic acid in 50 mL of N,N-dimethylformamide (DMF).
- Addition of Brominating Agent: To the solution, add 100 mmol of N-bromosuccinimide (NBS).



- Reaction: Stir the reaction mixture at room temperature for 18 hours.
- Precipitation: Upon completion, pour the reaction mixture into 100 mL of water to precipitate the solid product.
- Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under a vacuum to yield **4-Amino-3-bromobenzoic acid**. The reported yield for this method is approximately 70%.

Method 2: Bromination using Hydrogen Peroxide and Ammonium Bromide[7]

This method provides an alternative route for bromination.

- Preparation of Reaction Mixture: In a 25 mL flask, combine 2 g (0.0146 mol) of 4aminobenzoic acid and 1.5 g (0.016 mol) of ammonium bromide in 15 mL of acetic acid.
- Addition of Oxidant: Add 0.545 g (0.016 mol) of hydrogen peroxide dropwise to the mixture.
- Reaction: Stir the mixture at room temperature for 3 hours.
- Isolation: Stop the stirring and allow the precipitate to settle.
- Purification: Filter the obtained precipitate and wash it with water. For X-ray quality crystals, recrystallization can be performed using a dichloromethane and methanol solvent system.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[6]

¹H NMR is a powerful tool for confirming the structure of the synthesized product.

- Sample Preparation: Prepare a sample by dissolving a small amount of the dried product in a suitable deuterated solvent, such as DMSO-d₆.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
- Spectral Analysis: The expected signals for 4-Amino-3-bromobenzoic acid in DMSO-d₆ are: δ 6.10 (s, 2H, -NH₂), 6.78 (d, 1H, Ar-H), 7.63 (dd, 1H, Ar-H), 7.89 (d, 1H, Ar-H), 12.39 (br



s, 1H, -COOH).

Single-Crystal X-ray Diffraction[7]

This technique provides definitive structural elucidation and information on the crystalline packing.

- Crystal Growth: Grow single crystals of the compound, for example, by slow evaporation from a dichloromethane and methanol solution.
- Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 296 K).
- Structure Solution and Refinement: Solve the crystal structure using appropriate software to determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **4-Amino-3-bromobenzoic acid**.



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Caption: Workflow for the synthesis and characterization of **4-Amino-3-bromobenzoic acid**.

This guide provides essential technical information for professionals working with **4-Amino-3-bromobenzoic acid**. The compound's defined molecular weight and established synthetic routes make it a reliable intermediate for various research and development endeavors, including the synthesis of anti-inflammatory agents, dyes, and other specialty chemicals.[3][8]



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